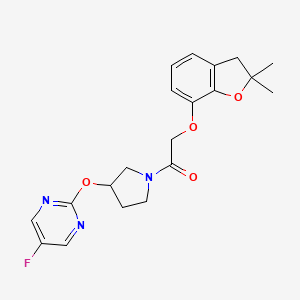![molecular formula C18H14FN3O B2469786 3-(4-ethoxyphenyl)-8-fluoro-1H-pyrazolo[4,3-c]quinoline CAS No. 1029768-10-2](/img/structure/B2469786.png)
3-(4-ethoxyphenyl)-8-fluoro-1H-pyrazolo[4,3-c]quinoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(4-ethoxyphenyl)-8-fluoro-1H-pyrazolo[4,3-c]quinoline, also known as EF-PQ or Compound 1, is a chemical compound that has been the subject of scientific research due to its potential therapeutic applications.
Applications De Recherche Scientifique
Fluorescent Properties and Biochemical Applications
Quinoline derivatives, including 3-(4-ethoxyphenyl)-8-fluoro-1H-pyrazolo[4,3-c]quinoline, have been extensively studied for their fluorescent properties, making them promising candidates for various biochemical applications. These compounds are known as efficient fluorophores and are widely used in biochemistry and medicine to study biological systems. Their application in DNA fluorophores, based on fused aromatic systems containing heteroatoms, has gained significant attention due to their sensitivity and selectivity. Furthermore, aminoquinolines, a related category, have shown potential as antioxidants and radioprotectors, highlighting the diverse applications of quinoline derivatives in scientific research (I. Aleksanyan & L. Hambardzumyan, 2013).
ATM Kinase Inhibition for Cancer Therapy
Research into 3-quinoline carboxamides has led to the discovery of potent and selective inhibitors of ataxia telangiectasia mutated (ATM) kinase. These inhibitors have shown efficacy in disease-relevant models when used in combination with DNA double-strand break-inducing agents like irinotecan, indicating their potential use in cancer therapy. The optimization of these compounds for oral bioavailability further underscores the therapeutic applications of quinoline derivatives in addressing complex diseases (S. Degorce et al., 2016).
GABAA Receptor Ligands and Anxiolytics
A series of pyrazolo[4,3-c]quinolin-3-ones have been synthesized and evaluated for their binding affinity to the GABAA receptor, indicating different potencies depending on the substituents. Compounds with specific groups exhibited remarkable anxiolytic activity at low doses, highlighting the potential of pyrazoloquinolines as new therapeutic agents for anxiety disorders. This research demonstrates the ability of quinoline derivatives to modulate neurotransmitter receptors, offering insights into the development of novel anxiolytics (Marisa J López Rivilli et al., 2018).
Photophysical Studies and Material Science
Studies on azole-quinoline-based fluorophores inspired by excited-state intramolecular proton transfer (ESIPT) have revealed unique photophysical properties. These compounds exhibit dual emissions and large Stokes' shift emission patterns, dependent on solvent polarity. Their thermal stability and emissive properties make them suitable for material science applications, such as in the development of new fluorescent materials for lighting and display technologies (Vikas Padalkar & N. Sekar, 2014).
Light-Emitting Diodes and Luminescent Properties
Spirobiindane-based 1H-pyrazolo[3,4-b]quinoline chromophores have been investigated for their luminescent and electroluminescent properties, demonstrating strong fluorescence in both solution and solid states. These compounds have been utilized as dopant chromophores in light-emitting diode (LED) devices, showing the potential of quinoline derivatives in enhancing the brightness and performance of LEDs (E. Gondek et al., 2010).
Propriétés
IUPAC Name |
3-(4-ethoxyphenyl)-8-fluoro-1H-pyrazolo[4,3-c]quinoline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14FN3O/c1-2-23-13-6-3-11(4-7-13)17-15-10-20-16-8-5-12(19)9-14(16)18(15)22-21-17/h3-10H,2H2,1H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLVKOJOMRKNKBG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=NNC3=C4C=C(C=CC4=NC=C32)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14FN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[6-[(4-benzylpiperazin-1-yl)methyl]-4-oxopyran-3-yl]oxy-N-(2-methoxyethyl)acetamide](/img/structure/B2469704.png)
![5,8-Dioxaspiro[3.5]nonane-2-carboxylic acid](/img/structure/B2469706.png)
![5-[(2-Methylpropan-2-yl)oxy]-1-oxaspiro[2.3]hexane](/img/structure/B2469707.png)
![N-(2,7-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)propionamide](/img/structure/B2469709.png)
![N-(2,6-dimethylphenyl)-2-(6-isopropyl-5,7-dioxo-6,7-dihydroisothiazolo[4,3-d]pyrimidin-4(5H)-yl)acetamide](/img/structure/B2469710.png)
![2-(2,4-dichlorophenoxy)-N-(2-(5-(2-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide](/img/structure/B2469711.png)




![N-{[4-(furan-2-yl)thiophen-2-yl]methyl}-4-propoxybenzene-1-sulfonamide](/img/structure/B2469720.png)


